molecular formula C23H19NO5S B2472629 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide CAS No. 923165-39-3

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2472629
CAS No.: 923165-39-3
M. Wt: 421.47
InChI Key: XWAAUCHKGRERBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenyl group, and a sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide typically involves multistep organic reactions. One common method includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of appropriate starting materials, such as 4-hydroxycoumarin and 4-methoxybenzaldehyde, under acidic conditions to form the chromen-4-one core.

    Introduction of the Sulfonamide Group: The chromen-4-one intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced sulfonamide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have anticancer and antimicrobial properties, making it a subject of interest in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide is unique due to its combination of a chromen-4-one core and a sulfonamide group

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-15-3-10-19(11-4-15)30(26,27)24-17-7-12-22-20(13-17)21(25)14-23(29-22)16-5-8-18(28-2)9-6-16/h3-14,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAAUCHKGRERBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.